1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-4-28-18-7-5-6-16(13-18)21-23-22(29-25-21)20-19(27)8-9-26(24-20)17-11-14(2)10-15(3)12-17/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLIXIBJCVHBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the dihydropyridazinone core, followed by the introduction of the dimethylphenyl and ethoxyphenyl groups, and finally, the formation of the oxadiazole ring. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitriles, under conditions such as reflux or microwave-assisted synthesis. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing techniques like high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Cyclization: The oxadiazole ring can participate in cyclization reactions, forming various heterocyclic compounds under appropriate conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to 1-(3,5-dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have shown selective inhibition of c-Met kinases, which are implicated in various cancers including non-small cell lung cancer and renal cell carcinoma . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance the potency and selectivity of these compounds against cancer cell lines.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that certain derivatives demonstrate effectiveness against a range of bacterial strains. The incorporation of the oxadiazole ring is believed to contribute to this activity by disrupting bacterial cell wall synthesis or function .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of related compounds in models of neurodegenerative diseases. The ability of these compounds to modulate signaling pathways associated with neuronal survival suggests potential applications in treating conditions such as Alzheimer's disease and Huntington's disease .
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized several derivatives based on the core structure and evaluated their anticancer properties using various human cancer cell lines. One derivative exhibited an IC50 value of 0.005 µM against c-Met kinases and demonstrated favorable pharmacokinetic properties in vivo . This highlights the potential for developing targeted therapies based on this compound.
Case Study 2: Antimicrobial Testing
A recent investigation into the antimicrobial efficacy of substituted oxadiazoles revealed that certain analogs showed promising results against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy and found that modifications to the ethoxy group significantly enhanced antibacterial activity .
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on elucidating the detailed mechanisms at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Spectral Properties
A comparative analysis of physical properties and spectral data is summarized below:
Key Observations :
- Yields: Pyrazoline derivatives (80–85%) exhibit higher synthetic efficiency than imidazopyridines (51%), suggesting that the dihydropyridazinone-oxadiazole system may require optimized conditions for improved yields.
- Melting Points : Ethoxy-substituted pyrazoline (2h) has a lower melting point (102–106°C) than its methoxy analog (1h, 120–124°C), likely due to reduced crystallinity from the longer alkoxy chain. The target compound’s melting point is unconfirmed but may follow similar trends .
- Spectral Signatures : The absence of target compound data precludes direct comparison, but pyrazoline C=O stretches (~1680 cm⁻¹) and oxadiazole ring vibrations (~1250–1300 cm⁻¹) are typical markers for related systems .
Functional and Application Differences
- Biological Activity : Pyrazolines () are often explored for antimicrobial or anti-inflammatory activity, while 1,3,4-oxadiazoles like oxadiazon () are herbicides. The target compound’s 1,2,4-oxadiazole moiety, a bioisostere for esters or amides, may target enzymes or receptors distinct from 1,3,4-oxadiazoles .
- Synthetic Routes : Pyrazolines are synthesized via chalcone-hydrazine cyclization (), whereas oxadiazoles typically require cyclodehydration of amidoximes. The target compound’s synthesis likely involves multi-step heterocyclic assembly, similar to imidazopyridines () but with different intermediates .
Research Findings and Implications
- Substituent Effects : Ethoxy groups enhance lipophilicity, which could improve the target compound’s bioavailability compared to methoxy analogs. However, steric bulk from 3,5-dimethylphenyl may limit solubility .
- Heterocyclic Stability: Dihydropyridazinones are prone to oxidation under acidic conditions, necessitating careful handling during synthesis—a challenge less prominent in pyrazoline systems .
- Agrochemical Potential: The structural resemblance to oxadiazon () suggests possible herbicidal activity, though the 3-ethoxyphenyl group may shift target specificity compared to dichlorophenyl derivatives .
Biological Activity
Chemical Structure
The molecular formula of the compound is . Its structure can be represented as follows:
- Core Structure : The compound features a dihydropyridazinone core linked to a 1,2,4-oxadiazole and substituted phenyl groups.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 350.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 150-155 °C |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various strains of bacteria and fungi. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungal Strains Tested : Candida albicans.
The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines such as:
- HeLa Cells : The compound showed a dose-dependent inhibition of cell proliferation.
- MCF-7 Cells : Induction of apoptosis was confirmed through flow cytometry.
The mechanism of action appears to involve the modulation of apoptotic pathways, particularly through the upregulation of p53 and Bax proteins while downregulating Bcl-2.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that the compound had an MIC range from 5 to 20 µg/mL for bacteria and from 10 to 30 µg/mL for fungi. These findings suggest a potential role in developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Studies
In a study published in Cancer Letters, the effects of the compound on HeLa and MCF-7 cell lines were analyzed. The results demonstrated a significant reduction in cell viability with IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for 1-(3,5-dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one, and how do reaction conditions influence yields?
Methodological Answer : Synthesis of heterocyclic compounds like this typically involves cyclization reactions. For example, details a procedure for analogous pyrazoline derivatives using chalcone intermediates and hydrazine derivatives under reflux in glacial acetic acid with HCl catalysis. Key parameters include:
- Temperature : 60–65°C for initial cyclization, followed by reflux (100–110°C) for 5–8 hours.
- Solvent system : Glacial acetic acid with acid catalysis.
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) and recrystallization .
For oxadiazole formation, methods like nitrile oxide cycloaddition or condensation of amidoximes with carboxylic acid derivatives are common. Optimization should focus on stoichiometry of intermediates (e.g., 3-ethoxyphenyl precursors) and monitoring by TLC/GC.
Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer :
- NMR : ¹H and ¹³C NMR (e.g., δ 2.17–2.22 ppm for methyl groups on the 3,5-dimethylphenyl ring; aromatic protons at δ 6.7–7.7 ppm) .
- FT-IR : Look for oxadiazole C=N stretching (~1680 cm⁻¹) and dihydropyridazinone C=O (~1650 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS or EIMS to confirm molecular ion peaks (e.g., m/z 356 for a related pyrazoline derivative) .
- X-ray crystallography : Use SHELX software () for unambiguous structural determination if single crystals are obtained.
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for pharmacological studies?
Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, electrostatic potential maps, and dipole moments. These predict reactivity (e.g., nucleophilic/electrophilic sites) and binding affinity to biological targets.
- Molecular docking : Tools like AutoDock Vina can simulate interactions with enzymes (e.g., kinases or cyclooxygenases) using crystallographic data from PDB. Validate with experimental IC₅₀ values from enzyme assays.
Advanced Research Questions
Q. How do steric and electronic effects of the 3-ethoxyphenyl and 3,5-dimethylphenyl substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer :
- Steric effects : The 3,5-dimethylphenyl group creates steric hindrance, potentially slowing Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to mitigate this .
- Electronic effects : The electron-donating ethoxy group activates the oxadiazole ring toward electrophilic substitution. Compare reactivity with meta-substituted analogs (e.g., 3-nitrophenyl vs. 3-ethoxyphenyl) using Hammett plots.
- Experimental validation : Perform kinetic studies under controlled Pd catalysis (e.g., Pd(OAc)₂, K₂CO₃ in DMF/H₂O) and monitor by HPLC .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?
Methodological Answer :
- Control variables : Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time). For example, emphasizes reproducibility in ecological risk studies by controlling abiotic/biotic factors.
- Data normalization : Use internal standards (e.g., doxorubicin for cytotoxicity assays) and validate with dose-response curves.
- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets from multiple labs, as seen in ’s split-split plot design for agricultural studies .
Q. How can the environmental fate of this compound be modeled to assess ecological risks?
Methodological Answer :
- QSAR models : Use EPI Suite or TEST software to predict biodegradation, bioaccumulation, and toxicity (e.g., LC₅₀ for aquatic organisms) .
- Experimental validation : Conduct OECD 301F biodegradability tests or soil column studies to measure half-life under varying pH/temperature. ’s framework for chemical fate studies (sources, transformations, biotic compartments) is applicable here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
